N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide
Description
Properties
Molecular Formula |
C12H10BrN5O4 |
|---|---|
Molecular Weight |
368.14 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H10BrN5O4/c13-9-1-2-11(19)8(3-9)4-14-16-12(20)7-17-6-10(5-15-17)18(21)22/h1-6,19H,7H2,(H,16,20)/b14-4+ |
InChI Key |
AEDGBZRFIPCLIY-LNKIKWGQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC(=O)CN2C=C(C=N2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)CN2C=C(C=N2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Core Structural Components
The target molecule comprises two critical subunits:
Two-Stage Synthesis Protocol
Stage 1: Preparation of 2-(4-Nitro-1H-Pyrazol-1-yl)Acetohydrazide
Reaction Scheme
4-Nitro-1H-pyrazole → Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate → 2-(4-Nitro-1H-pyrazol-1-yl)acetohydrazide
Procedure
- Esterification : 4-Nitro-1H-pyrazole (1 eq) reacts with ethyl chloroacetate (1.2 eq) in anhydrous DMF under N2 at 80°C for 6 h, using K2CO3 (2 eq) as base.
- Hydrazinolysis : The ethyl ester intermediate reacts with hydrazine hydrate (3 eq) in ethanol under reflux for 4 h, yielding 85-90% pure hydrazide.
Table 1: Optimization Parameters for Hydrazide Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes SN2 reactivity |
| Temperature | 80°C | Balances reaction rate vs decomposition |
| Base | K2CO3 | Maintains anhydrous conditions |
| Hydrazine Equivalents | 3.0 eq | Completes conversion |
Stage 2: Schiff Base Condensation
Reaction Scheme
2-(4-Nitro-1H-pyrazol-1-yl)acetohydrazide + 5-Bromo-2-hydroxybenzaldehyde → Target Compound
Procedure
- Equimolar reactants (1:1) in ethanol with 0.1% acetic acid catalyst.
- Reflux at 78°C for 8 h under inert atmosphere.
- Precipitation occurs upon cooling; recrystallization from ethanol/water (3:1) yields 72-78% product.
Mechanistic Insight
Acid catalysis promotes imine formation via:
Process Optimization and Yield Enhancement
Critical Reaction Parameters
Table 2: Impact of Reaction Conditions on Schiff Base Yield
| Condition | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Catalyst Concentration | 0.05-0.5% AcOH | 0.1% | +18% vs baseline |
| Reaction Time | 4-12 h | 8 h | 78% maximum |
| Solvent System | EtOH, MeOH, THF | EtOH | 92% purity |
| Temperature Gradient | 60-85°C | 78°C | 15% rate increase |
Structural Characterization and Analytical Data
Comparative Analysis of Synthetic Methodologies
Table 3: Alternative Synthetic Approaches
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Conventional Condensation | High reproducibility | Longer reaction times | 72-78 |
| Microwave-Assisted | 80% time reduction | Specialized equipment needed | 81 |
| Solvent-Free Mechanochemical | Eco-friendly | Scalability issues | 68 |
| Flow Chemistry | Continuous production | High initial investment | 76 |
Pharmacological Relevance and Derivative Synthesis
The compound serves as precursor for:
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.
Reduction: Formation of 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide involves interactions with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, respectively, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, potentially affecting enzymatic activity or receptor binding.
Comparison with Similar Compounds
Structural Features
Key structural analogs differ in substituents on the aryl and heterocyclic components:
*Calculated based on formula.
Key Observations :
Physical and Spectroscopic Properties
Insights :
Q & A
Q. Key Considerations :
- Reagent Quality : Use anhydrous solvents to avoid side reactions (e.g., hydrolysis of the nitro group).
- Yield Optimization : Adjust reaction time and molar ratios empirically; excess aldehyde may improve conversion .
Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Confirm the presence of the hydrazone proton (N-H, δ ~10–11 ppm) and aromatic protons (δ 6.5–8.5 ppm). The E-configuration of the imine bond is indicated by a singlet for the methylidene proton (δ ~8.3 ppm) .
- 13C NMR : Verify the carbonyl carbon (C=O, δ ~165–170 ppm) and imine carbon (C=N, δ ~150–155 ppm).
Infrared Spectroscopy (IR) : Detect the C=O stretch (~1650 cm⁻¹), N-H stretch (~3200 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹) .
Mass Spectrometry (MS) : Validate the molecular ion peak ([M+H]⁺) at m/z 408.2 (calculated for C₁₃H₁₀BrN₅O₄) .
Q. Data Interpretation :
- Purity Check : Use HPLC with a C18 column (acetonitrile/water, 70:30) to confirm >98% purity.
Advanced: How to design experiments to evaluate its biological activity against cancer cell lines?
Methodological Answer:
In Vitro Cytotoxicity Assays :
- Cell Lines : Use MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
- Dose Range : Test concentrations from 1 µM to 100 µM, with 24–72 hr exposure.
- Controls : Include cisplatin (positive control) and DMSO (vehicle control).
- MTT Assay : Measure absorbance at 570 nm to calculate IC₅₀ values .
Mechanistic Studies :
- Apoptosis Detection : Use Annexin V-FITC/PI staining followed by flow cytometry.
- ROS Measurement : Employ DCFH-DA fluorescence to quantify reactive oxygen species (ROS) generation .
Q. Data Analysis :
- Statistical Validation : Perform triplicate experiments with ANOVA (p < 0.05).
Advanced: How to resolve contradictions in crystallographic data for this compound?
Methodological Answer:
Data Collection :
- Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Ensure crystal quality: Resolution < 0.84 Å, Rint < 5% .
Refinement Strategies :
- SHELXL : Refine anisotropic displacement parameters for non-H atoms.
- Hydrogen Bonding : Apply graph-set analysis (e.g., Etter’s rules) to resolve ambiguities in hydrogen-bonding networks (e.g., O-H⋯N vs. O-H⋯O) .
Validation Tools :
Q. Case Study :
- If two studies report different unit cell parameters, re-examine solvent inclusion (e.g., ethanol vs. methanol) or temperature effects during data collection.
Advanced: What computational methods predict its interaction with biological targets?
Methodological Answer:
Molecular Docking :
- Software : Use AutoDock Vina or Schrödinger Glide.
- Targets : Dock against EGFR (PDB ID: 1M17) or PARP-1 (PDB ID: 5DS3).
- Parameters : Grid size = 20 ų, exhaustiveness = 20.
- Pose Validation : Select poses with lowest binding energy (ΔG < −8 kcal/mol) and hydrogen bonds with key residues (e.g., Lys745 in EGFR) .
MD Simulations :
- Software : GROMACS or AMBER.
- Conditions : Run 100 ns simulations in explicit solvent (TIP3P water) to assess stability (RMSD < 2 Å) .
QSAR Modeling :
- Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with IC₅₀ values from biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
